

Application Notes and Protocols for PBA-1105b in High-Content Screening Assays

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Compound of Interest

Compound Name: PBA-1105b

Cat. No.: B15623202

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Introduction

PBA-1105b is a potent, cell-permeable autophagy-targeting chimeric (AUTOTAC) molecule. As a bifunctional compound, **PBA-1105b** operates by simultaneously engaging a protein of interest and the autophagy receptor protein p62/SQSTM1. This targeted recruitment induces the self-oligomerization of p62, a critical step in the formation of autophagosomes, leading to the selective degradation of the target protein via the autophagy-lysosome pathway. These application notes provide a comprehensive overview and detailed protocols for the utilization of **PBA-1105b** in high-content screening (HCS) assays to identify and characterize inducers of selective autophagy, with a specific focus on the degradation of mutant desmin, a protein implicated in certain myopathies.

Mechanism of Action

PBA-1105b is an innovative chemical tool designed to hijack the cellular autophagy machinery for the targeted degradation of specific proteins. Its mechanism of action can be summarized in the following key steps:

- **Target Engagement:** The warhead component of the **PBA-1105b** chimera selectively binds to the target protein, in this case, mutant desmin aggregates.

- **p62 Recruitment:** The other end of **PBA-1105b** binds to the ZZ domain of the p62 protein, a key receptor in selective autophagy.
- **Induced Oligomerization:** This ternary complex formation (**PBA-1105b** - mutant desmin - p62) induces a conformational change in p62, promoting its self-oligomerization.
- **Autophagosome Formation:** The p62 oligomers, now laden with the target protein, act as a scaffold for the recruitment of the core autophagy machinery, including LC3 (microtubule-associated protein 1A/1B-light chain 3), leading to the formation of a double-membraned autophagosome that engulfs the p62-target protein complex.
- **Lysosomal Degradation:** The mature autophagosome then fuses with a lysosome, and the enclosed contents, including the target protein, are degraded by lysosomal hydrolases.

This targeted approach offers a powerful strategy for the elimination of disease-causing proteins that are often difficult to target with conventional inhibitors.

High-Content Screening Applications

High-content screening platforms are ideally suited for monitoring the cellular effects of **PBA-1105b** due to their ability to simultaneously quantify multiple parameters in a high-throughput manner. Key applications include:

- **Quantification of Target Protein Degradation:** Measuring the reduction in the intensity of fluorescently-tagged mutant desmin.
- **Monitoring Autophagy Induction:** Quantifying the formation of LC3 puncta, which represent the recruitment of LC3 to the autophagosome membrane.
- **Assessing p62 Dynamics:** Measuring the formation and co-localization of p62 puncta with the target protein and LC3.
- **Dose-Response Analysis:** Determining the potency and efficacy of **PBA-1105b** and other AUTOTAC compounds.
- **Toxicity Profiling:** Assessing cellular health parameters such as nuclear morphology and cell number.

Data Presentation

The following tables present representative data from a high-content screening assay designed to evaluate the efficacy of **PBA-1105b** in a cell line expressing fluorescently tagged mutant desmin.

Table 1: Dose-Dependent Degradation of Mutant Desmin by **PBA-1105b**

PBA-1105b Concentration (nM)	Mean Mutant Desmin Intensity (Arbitrary Units)	Standard Deviation	% Degradation
0 (Vehicle)	1500	120	0
1	1350	110	10
10	975	95	35
50	600	70	60
100	375	50	75
500	225	30	85
1000	210	28	86

Table 2: Quantification of LC3 and p62 Puncta Formation

PBA-1105b Concentration (nM)	Mean LC3 Puncta per Cell	Standard Deviation	Mean p62 Puncta per Cell	Standard Deviation
0 (Vehicle)	5	2	8	3
1	8	3	12	4
10	25	7	30	8
50	60	12	75	15
100	85	15	110	20
500	90	16	115	22
1000	88	15	112	21

Experimental Protocols

Protocol 1: High-Content Screening Assay for PBA-1105b-Mediated Degradation of Mutant Desmin

1. Cell Culture and Plating:

1.1. Culture a suitable host cell line (e.g., U2OS or HeLa) stably expressing a fluorescently tagged mutant desmin (e.g., mCherry-Desmin-D399Y).

1.2. Harvest cells and seed into 96-well or 384-well clear-bottom imaging plates at a density of 5,000-10,000 cells per well.

1.3. Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

2.1. Prepare a serial dilution of **PBA-1105b** in complete culture medium. A typical concentration range is from 1 nM to 10 µM.

2.2. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for autophagy induction (e.g., 10 μ M Torin 1).

2.3. Remove the culture medium from the cell plates and add the compound dilutions.

2.4. Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

3. Cell Staining:

3.1. Aspirate the compound-containing medium and wash the cells once with phosphate-buffered saline (PBS).

3.2. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

3.3. Wash the cells twice with PBS.

3.4. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

3.5. Wash the cells twice with PBS.

3.6. Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

3.7. Incubate the cells with primary antibodies against LC3 (e.g., rabbit anti-LC3B) and p62 (e.g., mouse anti-p62) diluted in blocking buffer overnight at 4°C.

3.8. Wash the cells three times with PBS.

3.9. Incubate the cells with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit and Alexa Fluor 647 goat anti-mouse) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature in the dark.

3.10. Wash the cells three times with PBS.

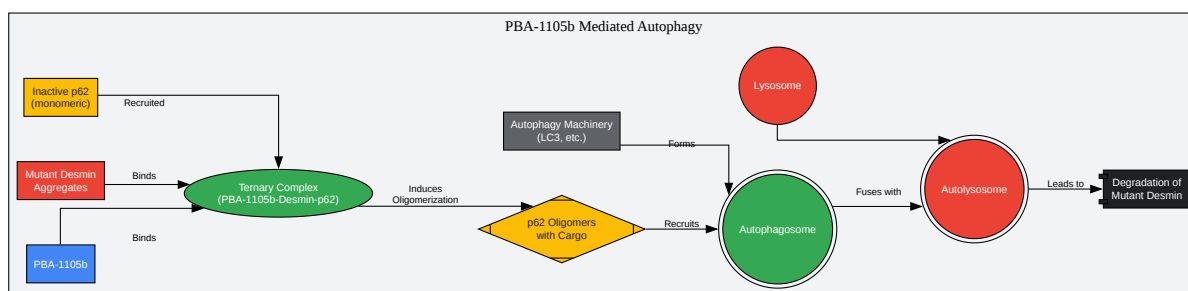
4. High-Content Imaging and Analysis:

4.1. Acquire images using a high-content imaging system with appropriate filter sets for the fluorescent probes used.

4.2. Use the system's analysis software to:

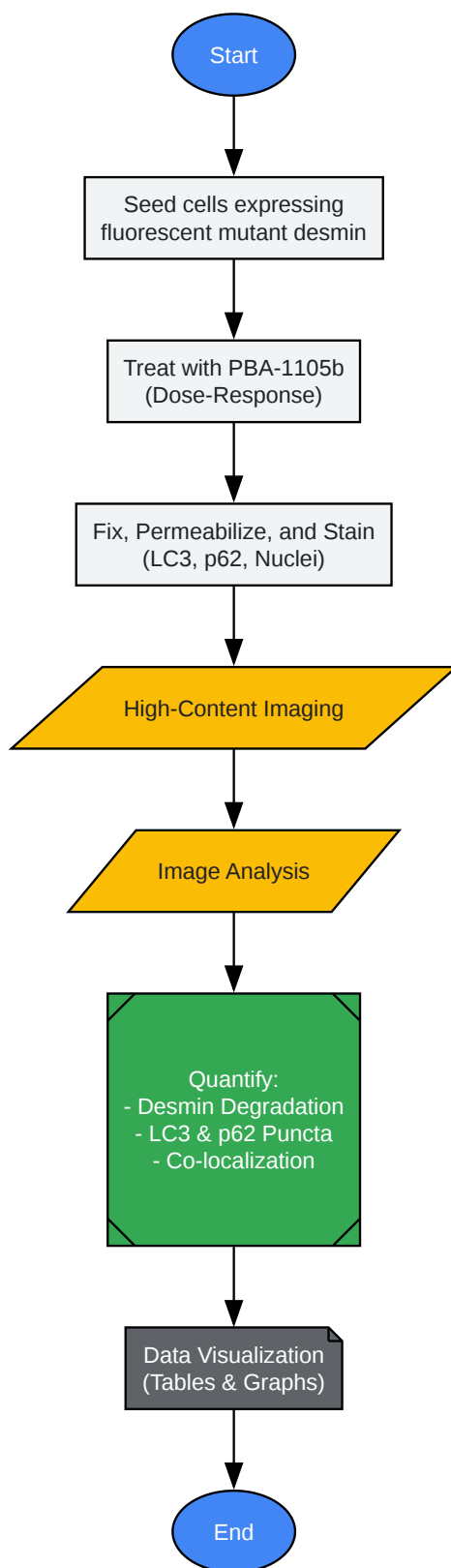
- Identify and segment individual cells based on the nuclear stain.
- Quantify the mean fluorescence intensity of the mutant desmin signal within each cell.
- Identify and count the number of LC3 and p62 puncta per cell.
- Measure the co-localization of p62 puncta with the mutant desmin signal.

Mandatory Visualizations



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Caption: Signaling pathway of **PBA-1105b** action.



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